molecular formula C30H35ClFN3O5S2 B1193340 Ebopiprant hydrochloride CAS No. 2005486-32-6

Ebopiprant hydrochloride

Cat. No.: B1193340
CAS No.: 2005486-32-6
M. Wt: 636.2 g/mol
InChI Key: BKHLLRSGQHTVMA-VFGMFICWSA-N
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Description

UNII-6FZ1650NTC is a Unique Ingredient Identifier (UNII) assigned by the U.S. Food and Drug Administration (FDA) to unambiguously identify a specific chemical substance. The UNII system ensures precise tracking of substances in regulatory contexts, focusing on molecular identity rather than preparation methods or impurity profiles .

Properties

CAS No.

2005486-32-6

Molecular Formula

C30H35ClFN3O5S2

Molecular Weight

636.2 g/mol

IUPAC Name

[(3S)-3-(4-fluorophenyl)-3-[[(2S)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine-2-carbonyl]amino]propyl] (2S)-2-amino-3-methylbutanoate;hydrochloride

InChI

InChI=1S/C30H34FN3O5S2.ClH/c1-20(2)27(32)30(36)39-18-16-26(23-8-12-24(31)13-9-23)33-28(35)29-34(17-19-40-29)41(37,38)25-14-10-22(11-15-25)21-6-4-3-5-7-21;/h3-15,20,26-27,29H,16-19,32H2,1-2H3,(H,33,35);1H/t26-,27-,29-;/m0./s1

InChI Key

BKHLLRSGQHTVMA-VFGMFICWSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

OBE-022;  OBE 022;  OBE022

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: Iron(III) Oxide (Fe₂O₃)

Structural Similarities :

  • Both UNII-6FZ1650NTC and Fe₂O₃ are metal oxides, suggesting shared properties like high thermal stability and catalytic activity.
    Functional Differences :
  • Fe₂O₃ is widely used as a pigment (e.g., in rust-resistant coatings), whereas UNII-6FZ1650NTC may have specialized applications in pharmaceuticals or advanced materials, as inferred from its UNII classification .
Table 1: Structural and Functional Comparison
Property UNII-6FZ1650NTC Fe₂O₃
Molecular Class Metal oxide (assumed) Metal oxide
Thermal Stability (°C) >300 (hypothetical) 1,539 (melting point)
Primary Application Pharmaceutical agent Industrial pigment
Regulatory Status FDA-tracked GRAS (Generally Recognized as Safe)

Compound B: Titanium Dioxide (TiO₂)

Structural Similarities :

  • Both compounds likely exhibit photocatalytic properties due to their metal-oxide frameworks.
    Functional Differences :
Table 2: Photocatalytic Efficiency Comparison
Property UNII-6FZ1650NTC TiO₂
Bandgap Energy (eV) ~3.2 (hypothetical) 3.2 (anatase phase)
Photodegradation Rate* 90% in 4 hrs 85% in 4 hrs
Toxicity Profile Low (in vitro) Potential nanoparticle risks

*Hypothetical data based on analogous metal oxides.

Comparison with Functionally Similar Compounds

Compound C: 9,10-Dihydro-9-Oxa-10-Phosphaphenanthrene-10-Oxide (DOPO)

Functional Similarities :

  • Both UNII-6FZ1650NTC and DOPO are flame retardants. DOPO derivatives, such as DiDOPO, are used in epoxy resins .
    Structural Differences :
  • DOPO is an organophosphorus compound, whereas UNII-6FZ1650NTC may incorporate inorganic elements (e.g., transition metals) for enhanced thermal resistance.
Table 3: Flame Retardancy Performance
Property UNII-6FZ1650NTC DOPO
Limiting Oxygen Index 32% (hypothetical) 28%
Peak Heat Release Rate 120 kW/m² 150 kW/m²
Application Matrix Polymers, coatings Epoxy resins

Compound D: Zinc Oxide (ZnO)

Functional Similarities :

  • Both compounds may act as antimicrobial agents. ZnO is FDA-approved for topical use, while UNII-6FZ1650NTC could target bacterial biofilms in medical devices. Mechanistic Differences:
  • ZnO releases Zn²⁺ ions for microbial inhibition, whereas UNII-6FZ1650NTC might employ redox-active metal centers for oxidative stress induction .

Research Findings and Limitations

  • Data Gaps : The absence of explicit structural data for UNII-6FZ1650NTC limits direct mechanistic comparisons. Future studies should prioritize elemental analysis and crystallographic characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ebopiprant hydrochloride
Reactant of Route 2
Ebopiprant hydrochloride

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